molecular formula C7H15NOS B14139502 Carbamothioic acid, S-hexyl ester CAS No. 51861-60-0

Carbamothioic acid, S-hexyl ester

Cat. No.: B14139502
CAS No.: 51861-60-0
M. Wt: 161.27 g/mol
InChI Key: IJXJRILKDAQRCP-UHFFFAOYSA-N
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Description

Properties

CAS No.

51861-60-0

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

S-hexyl carbamothioate

InChI

InChI=1S/C7H15NOS/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9)

InChI Key

IJXJRILKDAQRCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamothioic acid, S-hexyl ester, can be synthesized through the esterification of carbamothioic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound, involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to the required temperature, and the ester is separated from the reaction mixture through distillation.

Chemical Reactions Analysis

Types of Reactions: Carbamothioic acid, S-hexyl ester, undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamothioic acid and hexanol.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Carbamothioic acid and hexanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters.

Scientific Research Applications

Carbamothioic acid, S-hexyl ester, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, S-hexyl ester, involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release carbamothioic acid, which can then interact with enzymes or other biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other macromolecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Carbamothioic acid, S-hexyl ester* Hexyl (C6H13) C7H15NOS ~161.26 Inferred
Carbamothioic acid, S-ethyl ester Ethyl (C2H5) C3H7NOS 105.16
Methasulfocarb N-methyl, 4-(methylsulfonyl)oxyphenyl C9H11NO4S2 261.3
Cycloate (S-ethyl cyclohexylethylthiocarbamate) Cyclohexylethyl, S-ethyl C11H21NOS 215.36
Carbamothioic acid, propyl-, S-(1S)-2-cyclohexen-1-yl ester Propyl, cyclohexenyl C10H17NOS 199.31
Key Observations:
  • Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl vs.
  • Functional Groups: Methasulfocarb’s sulfonyloxy group (C9H11NO4S2) introduces polar characteristics, contrasting with the non-polar hexyl chain in the target compound .

Physical and Chemical Properties

Table 2: Thermodynamic and Physicochemical Data

Compound Name Vaporization Enthalpy (ΔHvap, kJ/mol) logP (Predicted) Density (g/cm³) Degradation Pathway
This compound* ~75–85 (estimated) ~3.5 ~1.10 C-S cleavage to hexanethiol
Carbamothioic acid, S-ethyl ester 72.8 (at 305 K) 1.2 - Forms benzenecarbothioic acid
Carbamothioic acid, N-butyl-N-2-propynyl-, S-ethyl ester 74.0 (298–313 K) - - Not specified
Cycloate - 3.8 - Hydrolysis to cyclohexanol

*Estimated based on analogs (e.g., reports logP = 2.31 for a propenyl-methylpropyl analog).

Key Observations:
  • Volatility : Longer alkyl chains (hexyl) reduce volatility compared to ethyl or propynyl derivatives .
  • Lipophilicity : The hexyl ester’s predicted logP (~3.5) suggests higher lipid solubility than ethyl (logP ~1.2) or cycloate (logP ~3.8), impacting bioavailability and environmental mobility .

Table 3: Functional Uses and Stability

Compound Name Primary Application Degradation Products Stability Notes
This compound* Agrochemical intermediate Hexanethiol, carbamothioic acid derivatives Stable under dry conditions
Methasulfocarb Herbicide Sulfonic acids, phenolic compounds Photolabile; hydrolyzes in water
Cycloate Pre-emergent herbicide Cyclohexanol, ethylamine Degrades rapidly in acidic soils
Carbamothioic acid, (2,4-dimethoxyphenyl)-, S-isopropyl ester Synthetic intermediate Dimethoxyphenol, isopropylthiol Sensitive to UV light
Key Observations:
  • Agricultural Use : Thiocarbamate esters are widely used as herbicides and insecticides. The hexyl ester’s larger alkyl group may improve soil adhesion, prolonging efficacy .
  • Degradation : All compounds undergo C-S bond cleavage, but products vary. For example, ethyl esters yield benzene derivatives, while hexyl esters may produce longer-chain thiols .

Toxicological and Environmental Profiles

  • Hexyl vs.
  • Methasulfocarb: Contains a sulfonyl group linked to higher aquatic toxicity compared to non-sulfonated analogs .

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